4-Ethylbenzene-1,2-dicarboxylic acid
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Overview
Description
4-Ethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid derivative of benzene. This compound is characterized by the presence of an ethyl group attached to the benzene ring along with two carboxylic acid groups at the 1 and 2 positions. It is a member of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylbenzene-1,2-dicarboxylic acid can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. This is followed by oxidation of the ethyl group to form the carboxylic acid groups .
Industrial Production Methods
Industrial production of dicarboxylic acids, including this compound, often involves bio-based synthesis using microbial cell factories. Yeast cells are commonly used due to their tolerance to low pH and flexibility for genetic manipulation. This method is considered more sustainable and eco-friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acid groups.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound from ethylbenzene.
Reduction: Formation of 4-ethylbenzene-1,2-dimethanol from this compound.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Ethylbenzene-1,2-dicarboxylic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of plasticizers, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for decarboxylation, leading to the formation of alkanes. This process involves the removal of carboxyl groups and the formation of intermediate products such as mono-fatty acids .
Comparison with Similar Compounds
4-Ethylbenzene-1,2-dicarboxylic acid can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the ethyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 4 positions.
The presence of the ethyl group in this compound makes it unique and can influence its reactivity and applications compared to its isomers .
Properties
CAS No. |
921759-09-3 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-ethylphthalic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
LVRNKEBRXQHJIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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